Tegoprazan

Erosive Esophagitis Mucosal Healing P-CAB vs PPI

Tegoprazan is a potassium-competitive acid blocker (P-CAB) for buyers requiring a proton pump inhibitor (PPI) alternative with a clinically differentiated profile. Evidence demonstrates CYP2C19 genotype-independent efficacy, faster gastric pH elevation to ≥4 within 2 hours versus 7 hours for dexlansoprazole, and statistically superior 24-week maintenance of healing in erosive esophagitis compared to lansoprazole. Procurement is recommended for comparative effectiveness research, real-world evidence studies, and drug development programs where rapid, sustained acid suppression and a lower hepatotoxicity risk (HR 0.73; 95% CI: 0.72–0.75) are critical.

Molecular Formula C20H19F2N3O3
Molecular Weight 387.4 g/mol
CAS No. 942195-55-3
Cat. No. B1682004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegoprazan
CAS942195-55-3
Synonyms(S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo(d)imidazole-6-carboxamide
1H-Benzimidazole-5-carboxamide, 7-(((4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy)-N,N,2-trimethyl-
7-(((4S)-5,7-Difluoro-3,4-dihydro-2H-chromen-4-yl)oxy)-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide
tegoprazan
Molecular FormulaC20H19F2N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
InChIInChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
InChIKeyCLIQCDHNPDMGSL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tegoprazan (CAS 942195-55-3): A Next-Generation Potassium-Competitive Acid Blocker for Acid-Related Disorders


Tegoprazan is a potassium-competitive acid blocker (P-CAB) that provides rapid, potent, and sustained gastric acid suppression by directly and reversibly inhibiting H⁺/K⁺-ATPase [1]. Unlike proton pump inhibitors (PPIs), tegoprazan is activated independent of acid and food intake, and its efficacy is unaffected by CYP2C19 genetic polymorphisms [1]. It is approved for the treatment of erosive and non-erosive gastroesophageal reflux disease (GERD), gastric ulcers, and as part of Helicobacter pylori eradication regimens [1].

Why Tegoprazan Cannot Be Simply Substituted by Generic PPIs or First-Generation P-CABs


Generic substitution is not straightforward because tegoprazan exhibits a distinct pharmacodynamic and clinical profile compared to both PPIs and first-generation P-CABs like vonoprazan. Tegoprazan demonstrates superior maintenance of healing in erosive esophagitis versus lansoprazole over 24 weeks (statistically superior; p-value not specified) [1], achieves faster pH elevation (mean pH ≥4 within 2 hours vs. 7 hours for dexlansoprazole) [2], maintains efficacy regardless of CYP2C19 genotype [3], and shows lower hepatotoxicity risk versus six PPIs (hazard ratio 0.73; 95% CI: 0.72–0.75) [4]. These differences preclude simple class-level substitution.

Tegoprazan Quantitative Evidence Guide: Comparative Data vs. Lansoprazole, Esomeprazole, Dexlansoprazole, and Revaprazan


Superior 4-Week Erosive Esophagitis Healing vs. Lansoprazole

In a Phase 4 randomized, double-blind, active-comparator trial, tegoprazan 50 mg demonstrated superior 4-week healing rates in erosive esophagitis compared to lansoprazole 30 mg [1]. The difference was statistically significant for both non-inferiority and superiority [1].

Erosive Esophagitis Mucosal Healing P-CAB vs PPI

Superior Maintenance of Healing in Severe Erosive Esophagitis vs. Lansoprazole at 24 Weeks

In the Phase III TRIUMpH-EE trial, tegoprazan (50 mg and 100 mg) demonstrated statistically superior maintenance of healing over 24 weeks compared to lansoprazole 15 mg in patients with healed erosive esophagitis, including those with severe disease (LA Grades C/D) [1].

Maintenance Therapy Erosive Esophagitis Long-term GERD Management

Faster Onset of Acid Suppression vs. Dexlansoprazole

Tegoprazan achieves mean gastric pH ≥4 within 2 hours of administration, significantly faster than dexlansoprazole, which requires 7 hours [1]. All tegoprazan doses (50, 100, 200 mg) demonstrated stronger acid-suppressive effect up to 12 hours post-dose compared to dexlansoprazole 60 mg [1].

Pharmacodynamics Nocturnal Acid Breakthrough pH Monitoring

Consistent Efficacy Independent of CYP2C19 Genotype vs. Lansoprazole

Tegoprazan showed consistent healing rates regardless of CYP2C19 genotype, whereas PPIs like lansoprazole are subject to inter-individual variability due to CYP2C19 metabolism [1][2].

Pharmacogenomics CYP2C19 Polymorphism Personalized Medicine

Lower Hypergastrinemia Risk During Maintenance Therapy vs. Lansoprazole

During 24-week maintenance therapy, half-dose tegoprazan (25 mg) resulted in significantly lower serum gastrin levels and reduced incidence of hypergastrinemia compared to lansoprazole 15 mg [1].

Long-term Safety Hypergastrinemia GERD Maintenance

Superior Acid Suppression vs. Revaprazan (Another P-CAB)

In a direct head-to-head pharmacodynamic study, tegoprazan 50 mg demonstrated significantly greater gastric acid suppression than revaprazan 200 mg after both single and multiple doses [1].

Intra-class Comparison P-CAB pH Monitoring

Tegoprazan Application Scenarios: Where Differentiated Performance Justifies Selection


Rapid Symptom Control in Erosive Esophagitis

Tegoprazan 50 mg is indicated for patients requiring rapid mucosal healing in erosive esophagitis. The 95.2% 4-week healing rate vs. 86.2% for lansoprazole (8.9% absolute improvement) supports its use when expedited healing is clinically desirable [1]. The faster onset of acid suppression (pH ≥4 within 2 hours) also facilitates quicker symptom relief [2].

Long-Term Maintenance Therapy in Severe GERD

Tegoprazan 50 mg or 100 mg is preferred for long-term maintenance of healing in patients with severe erosive esophagitis (LA Grades C/D). The TRIUMpH trial demonstrated statistically superior maintenance of healing at 24 weeks compared to lansoprazole 15 mg, addressing the high recurrence rates seen with PPIs in this population [3].

On-Demand or Alternate-Day Therapy for NERD

Alternate-day tegoprazan 50 mg provides comparable efficacy to daily lansoprazole 15 mg in maintaining symptom control in non-erosive reflux disease (NERD), offering a more flexible and potentially patient-friendly maintenance regimen [4].

Clinical Trials and Real-World Studies

Tegoprazan's distinct pharmacodynamic profile—including CYP2C19-independent efficacy, lower hypergastrinemia risk, and reduced hepatotoxicity vs. PPIs (HR 0.73; 95% CI: 0.72–0.75)—makes it a valuable compound for comparative effectiveness research and real-world evidence studies in acid-related disorders [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegoprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.